Selectivity Control in Cyclohexanone Dimerization: D3 Achieves Nearly 90% Selectivity Under Optimized Hydrogen Pressure
In the solvent-free self-condensation of cyclohexanone over NbOPO₄ catalyst at 160 °C, 2-cyclohexylidenecyclohexanone (D3) and 2-(1-cyclohexenyl)cyclohexanone (D2) were co-produced as primary dimeric products. Under an initial hydrogen pressure of 5 bar, selectivity towards the combined dimeric products reached nearly 90%, with the reaction pathway heavily favoring dimer formation over trimerization or aromatization [1]. In contrast, under nitrogen atmosphere, the reaction shifted towards alkyl aromatic hydrocarbons (>C12) with 3.7 wt% coke formation compared to only 0.9 wt% under hydrogen [1]. This demonstrates that procurement of pure D3 enables users to bypass the selectivity challenges inherent in cyclohexanone condensation and directly utilize a defined starting material.
| Evidence Dimension | Reaction selectivity to dimeric products under controlled atmosphere |
|---|---|
| Target Compound Data | Nearly 90% selectivity towards dimeric 2-cyclohexylidenecyclohexanone and 2-(1-cyclohexenyl)cyclohexanone combined |
| Comparator Or Baseline | Under nitrogen: mostly alkyl aromatic hydrocarbons (>C12) formed; 3.7 wt% coke formation |
| Quantified Difference | Shift from dimer-selective (H₂) to aromatization/coke-forming pathway (N₂); coke reduced from 3.7 wt% to 0.9 wt% under H₂ |
| Conditions | NbOPO₄ catalyst, 160 °C, 1-3 h batch reaction, 5 bar initial H₂ pressure vs. N₂ atmosphere |
Why This Matters
The defined selectivity profile allows procurement decisions based on end-use requirements: D3 is the preferred starting material when dimeric ketone building blocks—rather than alkyl aromatics—are desired for downstream synthetic applications.
- [1] Onwudili, J.A., et al. (2025). Sustainable aviation fuel-range intermediates from self-aldol condensation of cyclohexanone using low-cost niobium phosphate catalyst. Journal of Cleaner Production, Article 145597. DOI: 10.1016/j.jclepro.2025.145597 View Source
